Piperidine-2,6-dicarbonitrile
Overview
Description
Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H9N3 It belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Piperidine-2,6-dicarbonitrile is a member of the piperidine chemical family It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
The interaction of this compound with its targets leads to the inability of certain organisms, such as insects, to recognize their host’s cues . This suggests that this compound may act as a repellent, disrupting the normal functioning of the olfactory system in these organisms .
Biochemical Pathways
This compound is involved in the synthesis of polyaromatic π-systems . These systems are synthesized by Sonogashira coupling reactions and characterized by steady-state and time-resolved luminescence spectroscopy . The compounds show efficient intramolecular charge transfer (ICT) from the donor to the acceptor .
Pharmacokinetics
Piperidine derivatives, which this compound is a part of, are known to exhibit a wide variety of biological activities
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that this compound may have similar effects, but more research is needed to confirm this.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be performed under solvent-free conditions . This suggests that the compound may be stable in a variety of environments.
Biochemical Analysis
Biochemical Properties
Piperidine-2,6-dicarbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of metabolites such as citrate and succinate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, this compound can bind to transport proteins that facilitate its uptake into cells, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-2,6-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine-2,6-dicarbonitrile with hydrazine in the presence of elemental sulfur and acetonitrile yields bis-tetrazine pincer . Another method involves the photochemical cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to piperidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Piperidine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Yields various piperidine derivatives.
Substitution: Forms substituted piperidines with different functional groups.
Scientific Research Applications
Piperidine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine-2,6-dicarbonitrile can be compared with other similar compounds, such as pyridine-2,6-dicarbonitrile and pyridine-3,5-dicarbonitrile:
Pyridine-2,6-dicarbonitrile: Similar in structure but lacks the piperidine ring, leading to different chemical properties and reactivity.
Pyridine-3,5-dicarbonitrile: Used in materials chemistry for developing organic semiconductors and OLEDs.
Uniqueness: this compound is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse applications and reactivity compared to its pyridine counterparts .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules and exploring new applications in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely uncover even more uses and benefits.
Properties
IUPAC Name |
piperidine-2,6-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPHEPARZCBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318860 | |
Record name | piperidine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41980-31-8 | |
Record name | 41980-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piperidine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is piperidine-2,6-dicarbonitrile synthesized in the research?
A1: The paper describes the synthesis of this compound not as a target compound itself, but as a precursor for the development of new α-amino acids []. This means the researchers aim to use this compound as a starting point for chemical reactions to produce structurally diverse α-amino acids.
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